molecular formula C15H9Cl3N2O B1396774 8-Chloro-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride CAS No. 1332531-39-1

8-Chloro-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride

Cat. No.: B1396774
CAS No.: 1332531-39-1
M. Wt: 339.6 g/mol
InChI Key: UDKOLRMNSRKLSA-UHFFFAOYSA-N
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Description

8-Chloro-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride is a chemical compound with the molecular formula C15H8Cl2N2O It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 8-chloroquinoline and 2-pyridylboronic acid.

    Suzuki-Miyaura Coupling: The 8-chloroquinoline undergoes a Suzuki-Miyaura coupling reaction with 2-pyridylboronic acid in the presence of a palladium catalyst to form 8-chloro-2-(pyridin-2-yl)quinoline.

    Carbonylation: The resulting compound is then subjected to carbonylation using phosgene to introduce the carbonyl chloride group.

    Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Phosgene: Used for carbonylation.

    Hydrochloric Acid: Used to form the hydrochloride salt.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products Formed

    Substituted Quinoline Derivatives: Formed through substitution reactions.

    Carboxylic Acids: Formed through hydrolysis of the carbonyl chloride group.

    Complex Molecules: Formed through further coupling reactions.

Scientific Research Applications

8-Chloro-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-Chloro-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Chloro-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The position of the pyridine ring can affect the compound’s ability to interact with molecular targets, making it distinct from its analogs .

Properties

IUPAC Name

8-chloro-2-pyridin-2-ylquinoline-4-carbonyl chloride;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Cl2N2O.ClH/c16-11-5-3-4-9-10(15(17)20)8-13(19-14(9)11)12-6-1-2-7-18-12;/h1-8H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDKOLRMNSRKLSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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